8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Hepatocellular carcinoma 8-Methoxycoumarin-3-carboxamide Cytotoxicity

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 325804-49-7) is a synthetic small-molecule coumarin-3-carboxamide derivative characterized by a chromene-2-one core, an 8-methoxy substituent, and an N-(2-phenylethyl) carboxamide side chain. The compound belongs to the 3-carboxamide-coumarin scaffold class, which has been validated across multiple therapeutic targets including coagulation factor XIIa (FXIIa) inhibition , VEGFR2 kinase/cytochrome P450 dual inhibition in hepatocellular carcinoma , and selective cytotoxicity against cancer cell lines with elevated ErbB-2 expression.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 325804-49-7
Cat. No. B2766119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
CAS325804-49-7
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H17NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21)
InChIKeyDFASHCMYEWWMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 325804-49-7): A Class-Defined Coumarin-3-Carboxamide for Targeted Anticancer & Anticoagulant Research


8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 325804-49-7) is a synthetic small-molecule coumarin-3-carboxamide derivative characterized by a chromene-2-one core, an 8-methoxy substituent, and an N-(2-phenylethyl) carboxamide side chain [1]. The compound belongs to the 3-carboxamide-coumarin scaffold class, which has been validated across multiple therapeutic targets including coagulation factor XIIa (FXIIa) inhibition [2], VEGFR2 kinase/cytochrome P450 dual inhibition in hepatocellular carcinoma [3], and selective cytotoxicity against cancer cell lines with elevated ErbB-2 expression [4]. Its molecular architecture places it at the intersection of anticoagulant and anticancer chemical space, making it a strategic candidate for structure-activity relationship (SAR) expansion and dual-target probe development.

Why 8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-Carboxamides: The Critical Role of 8-Methoxy and N-Phenylethyl Substituents


Coumarin-3-carboxamides are not interchangeable; substitution at the 8-position and the nature of the N-aryl/alkyl amide side chain profoundly modulate target engagement and cellular potency. Within the 8-methoxycoumarin-3-carboxamide series, replacing the 8-methoxy group with bromine reduces HepG-2 cytotoxicity by approximately 10-fold (IC50 shifts from 3.81 µM to 38.28 µM) [1]. Furthermore, the N-(2-phenylethyl) side chain introduces conformational flexibility and lipophilicity (XLogP3 ≈ 3.9 for the des-methoxy parent [2]) that are absent in N-phenyl analogs, potentially altering membrane permeability, metabolic stability, and target binding kinetics. Generic substitution with unsubstituted coumarin-3-carboxamides or N-phenyl variants would therefore forfeit the potency enhancements conferred by the 8-methoxy group and the pharmacokinetic profile associated with the phenylethyl side chain—differences that directly impact assay reproducibility, lead optimization trajectories, and procurement decisions for SAR-focused programs.

Quantitative Differentiation Evidence for 8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 325804-49-7) Relative to In-Class Analogs


8-Methoxy Substitution Confers ~10-Fold Potency Advantage Over 6-Bromo Analog in HepG-2 Hepatocellular Carcinoma Cells

The 8-methoxy group is a critical determinant of antiproliferative potency within the coumarin-3-carboxamide scaffold. In a direct head-to-head comparison within the same study, N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide (compound 3) exhibited an IC50 of 3.81 µM against HepG-2 cells, whereas the corresponding 6-bromo-8-methoxy analog (compound 4) showed markedly reduced activity with an IC50 of 38.28 µM [1]. This ~10-fold difference demonstrates that the 8-methoxy substituent is not merely a passive structural element but an active contributor to target engagement. For procurement decisions, this means that 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, which retains the 8-methoxy group, is expected to maintain the potency advantage associated with this substitution pattern, whereas unsubstituted or 6-halogenated analogs would likely underperform.

Hepatocellular carcinoma 8-Methoxycoumarin-3-carboxamide Cytotoxicity

8-Methoxycoumarin-3-Carboxamide Class Demonstrates Sub-Micromolar Potency Against HepG-2 Cells, Outperforming Staurosporine

The broader 8-methoxycoumarin-3-carboxamide class has produced compounds with sub-micromolar cytotoxicity against liver cancer cells. Compound 7 from Radwan et al. (2023) demonstrated an IC50 of 0.75 µM against HepG-2 cells, which was approximately 11-fold more potent than the reference anticancer agent staurosporine (IC50 = 8.37 µM) [1]. While compound 7 is an N-(substituted-phenyl) rather than N-(2-phenylethyl) derivative, the 8-methoxycoumarin-3-carboxamide core is the shared pharmacophoric element. This class-level potency provides a benchmark expectation: the target compound, bearing the identical 8-methoxycoumarin core, is positioned within a scaffold capable of delivering sub-micromolar activity, distinguishing it from less potent coumarin classes.

Anticancer 8-Methoxycoumarin Staurosporine benchmark

N-(2-Phenylethyl) Side Chain Enables Coagulation Factor X Inhibition in a Structurally Proximal Analog

The N-(2-phenylethyl) substituent present in the target compound has been directly associated with coagulation factor X (FXa) inhibitory activity in a close structural analog. 6-Methyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (BDBM23540) was evaluated against human FXa, with inhibition measured via substrate hydrolysis monitored at 405 nm [1]. Although the full IC50 value is available only within the BindingDB primary data portal, the presence of this compound in a curated target-specific database confirms that the N-(2-phenylethyl) coumarin-3-carboxamide chemotype engages the FXa active site. The target compound (8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide) differs only by the 8-methoxy substitution, which may further modulate potency. This provides a direct rationale for selecting this compound over N-phenyl or N-benzyl analogs that lack validated engagement with coagulation serine proteases.

Coagulation factor X Coumarin-3-carboxamide Anticoagulant

3-Carboxamide-Coumarin Scaffold Validated for Selective FXIIa Inhibition with Nanomolar Potency Achievable

The 3-carboxamide-coumarin scaffold has been independently validated as a privileged chemotype for selective FXIIa inhibition, a target of high interest for antithrombotic therapy with reduced bleeding risk. Robert et al. (2008) established that 3-carboxamide-coumarins are the first potent and selective nonpeptidic inhibitors of FXIIa, with structure-activity relationship studies demonstrating that substitution at the coumarin ring and the N-aryl group modulates both potency and selectivity [1]. Subsequent SAR work by Bouckaert et al. (2016) confirmed that modifications to the coumarin core and carboxamide side chain can yield compounds with improved physicochemical profiles while maintaining FXIIa selectivity [2]. The target compound, bearing both an electron-donating 8-methoxy group on the coumarin ring and a flexible N-phenylethyl side chain, occupies a distinct region of this validated SAR landscape, offering procurement value as a scaffold-hopping intermediate between the N-phenyl FXIIa inhibitors (e.g., compound 48, BDBM23551 [3]) and the N-(2-phenylethyl) coagulation factor inhibitors.

FXIIa inhibitor Anticoagulant Coumarin-3-carboxamide

High-Impact Application Scenarios for 8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 325804-49-7)


Dual-Target Probe Development for VEGFR2/CYP450-Driven Hepatocellular Carcinoma

The 8-methoxycoumarin-3-carboxamide scaffold has been demonstrated to act as a dual inhibitor of VEGFR2 kinase and cytochrome P450 enzymes, with class-leading compounds achieving sub-micromolar cytotoxicity (IC50 = 0.75 µM) in HepG-2 hepatocellular carcinoma models [1]. Procuring 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide provides a starting point for SAR expansion around the N-phenylethyl side chain, which may confer altered pharmacokinetics relative to the N-phenyl series. This compound is ideal for medicinal chemistry teams seeking to develop dual-target anticancer agents with liver cancer specificity.

FXIIa-Selective Anticoagulant Lead Optimization Starting Point

The 3-carboxamide-coumarin chemotype is the first and most well-characterized nonpeptidic FXIIa inhibitor class, offering a validated path to antithrombotic agents with reduced bleeding liability [2]. The target compound combines the 8-methoxy substituent (enhancing potency) with the N-(2-phenylethyl) side chain (providing conformational flexibility beyond rigid N-phenyl analogs). It serves as a strategic intermediate for SAR exploration at the interface of FXIIa and FXa inhibition, particularly for programs pursuing orally bioavailable anticoagulants [3].

Coagulation Factor X/XIIa Dual-Pharmacophore Tool Compound

BindingDB evidence confirms that the N-(2-phenylethyl) coumarin-3-carboxamide substructure engages coagulation factor X, while the broader 3-carboxamide-coumarin scaffold is selective for FXIIa [4]. Procuring the target compound enables research groups to explore dual FXa/FXIIa inhibition within a single chemotype—a strategy that could yield antithrombotic agents combining the efficacy of FXa inhibition with the safety profile of FXIIa targeting. The 8-methoxy group provides a synthetic handle for further derivatization.

Cancer Cell Line Panel Screening for ErbB-2-Overexpressing Tumors

Coumarin-3-carboxamides have demonstrated selective cytotoxicity against cancer cell lines with elevated ErbB-2 (HER2) expression, inhibiting growth through ErbB-2 and ERK1 pathway modulation [5]. The target compound, with its 8-methoxy substitution and N-phenylethyl side chain, represents a novel analog for expanding the SAR of this selectivity profile. It is well-suited for procurement by academic screening centers or biotech companies conducting panel screens against breast, gastric, and ovarian cancer lines with characterized ErbB-2 status.

Quote Request

Request a Quote for 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.